2-Hydrazinyl-4-phenylquinazoline
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives has been reported in several studies . For instance, starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazoline-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-4-phenylquinazoline is characterized by a quinazoline core with a hydrazine group at the 2-position and a phenyl group at the 4-position .Chemical Reactions Analysis
Quinazoline derivatives have been found to participate in various chemical reactions . For instance, the reaction of 2-aminobenzamide and styrene in the presence of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) produces 2-phenylquinazoline-4(3H)-one derivatives .Mechanism of Action
Target of Action
Quinazoline derivatives, including 2-Hydrazinyl-4-phenylquinazoline, have been found to exhibit a wide range of biological activities .
Mode of Action
Quinazoline derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been reported to inhibit enzyme activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Future Directions
Quinazoline derivatives, including 2-Hydrazinyl-4-phenylquinazoline, have attracted considerable attention due to their wide range of biological activities and their potential as intermediates in the synthesis of various analogues . Future research could focus on the design and synthesis of new derivatives or analogues to treat various diseases .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydrazinyl-4-phenylquinazoline are not fully explored. Quinazoline derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding at the active sites of enzymes or proteins, leading to changes in their function .
Cellular Effects
Quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinazoline derivatives have been reported to exhibit changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinazoline derivatives have been reported to exhibit varying effects at different dosages, including threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Quinazoline derivatives have been reported to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Quinazoline derivatives may interact with transporters or binding proteins, and may influence their localization or accumulation .
Subcellular Localization
Quinazoline derivatives may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
(4-phenylquinazolin-2-yl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXCZPNRCFUDOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393008 | |
Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816436 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64820-60-6 | |
Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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